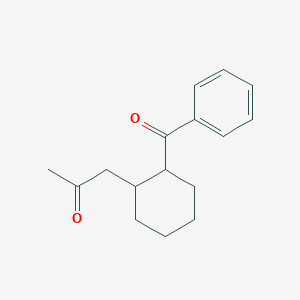
1-(2-Benzoylcyclohexyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzoylcyclohexyl)propan-2-one is an organic compound with the molecular formula C16H20O2 It is a ketone derivative, characterized by the presence of a benzoyl group attached to a cyclohexyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylcyclohexyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzoylcyclohexyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Benzoylcyclohexyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Benzoylcyclohexyl)propan-2-one involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl ring provides structural stability, while the propan-2-one moiety contributes to the compound’s electrophilic nature.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the cyclohexyl ring.
Benzylacetone: Contains a benzyl group instead of a benzoyl group.
Cyclohexylacetone: Similar but with a different substitution pattern on the cyclohexyl ring.
Uniqueness
1-(2-Benzoylcyclohexyl)propan-2-one is unique due to the combination of its benzoyl, cyclohexyl, and propan-2-one moieties, which confer distinct chemical and physical properties
Properties
CAS No. |
58337-94-3 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(2-benzoylcyclohexyl)propan-2-one |
InChI |
InChI=1S/C16H20O2/c1-12(17)11-14-9-5-6-10-15(14)16(18)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3 |
InChI Key |
VGTLLILBANDNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCC1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















